4-fluoro-1H-indazol-7-amine
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Overview
Description
4-Fluoro-1H-indazol-7-amine is a chemical compound with the CAS Number: 866144-03-8 . It has a molecular weight of 151.14 and its IUPAC name is 4-fluoro-1H-indazol-7-amine . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of indazole derivatives, including 4-fluoro-1H-indazol-7-amine, has been a topic of interest in medicinal chemistry . The synthesis of indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . A specific synthesis method for a similar compound involves a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride .Molecular Structure Analysis
The molecular structure of 4-fluoro-1H-indazol-7-amine is represented by the linear formula C7H6FN3 . The InChI code for this compound is 1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) .Physical And Chemical Properties Analysis
4-Fluoro-1H-indazol-7-amine is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Antitumor Activity
Indazole derivatives have been explored for their potential in cancer treatment. For example, some 1H-indazole-3-amine derivatives have shown promising results in antitumor activity studies. While specific data on “4-fluoro-1H-indazol-7-amine” is not readily available, its structural similarity to these compounds suggests it could be researched for similar applications .
Antimicrobial Properties
Indazoles are known to exhibit antimicrobial activities against a range of bacteria, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. The presence of a fluoro group, as in “4-fluoro-1H-indazol-7-amine”, might influence this activity, making it a candidate for further study in this field .
Inhibition of Kinases
Some indazole-containing compounds have been identified as potent inhibitors of kinases, which are enzymes involved in inflammation and cancer. “4-fluoro-1H-indazol-7-amine” could potentially be investigated for its ability to inhibit specific kinases related to chronic inflammatory diseases .
Synthetic Approaches
The synthesis of indazole compounds is an active area of research. “4-fluoro-1H-indazol-7-amine” could be used as a starting material or intermediate in the development of new synthetic methods for indazoles .
Therapeutic Potential
Indazole compounds have been synthesized and evaluated for their therapeutic potential against various diseases. The unique structure of “4-fluoro-1H-indazol-7-amine” may offer new opportunities for the development of treatments for conditions such as bacterial infections and possibly others .
Safety And Hazards
The safety information for 4-fluoro-1H-indazol-7-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Indazole-containing derivatives, including 4-fluoro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their broad range of chemical and biological properties . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions in the study of 4-fluoro-1H-indazol-7-amine and similar compounds may involve further exploration of their synthesis methods, biological activities, and potential applications in drug development .
properties
IUPAC Name |
4-fluoro-1H-indazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFIZWATXFSGMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363405 |
Source
|
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indazol-7-amine | |
CAS RN |
866144-03-8 |
Source
|
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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